molecular formula C20H15N3O3 B12448775 N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide

Cat. No.: B12448775
M. Wt: 345.4 g/mol
InChI Key: KVRABTAPTINAMU-UHFFFAOYSA-N
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Description

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide typically involves the formation of the oxadiazole ring followed by its attachment to the furan and benzamide moieties. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with 3-aminobenzamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H15N3O3/c1-13-6-2-3-9-16(13)18(24)21-15-8-4-7-14(12-15)19-22-23-20(26-19)17-10-5-11-25-17/h2-12H,1H3,(H,21,24)

InChI Key

KVRABTAPTINAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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